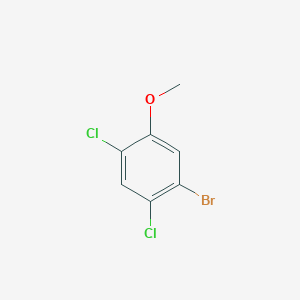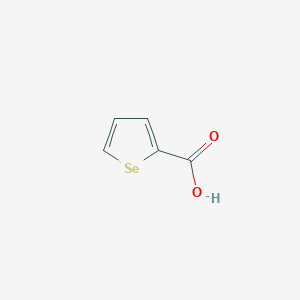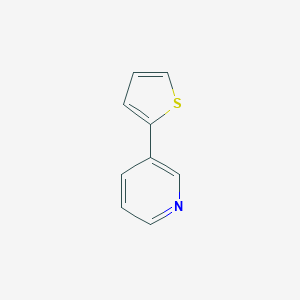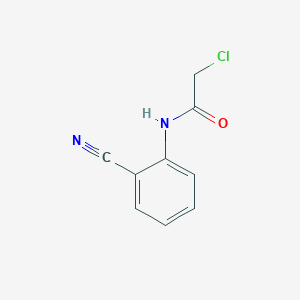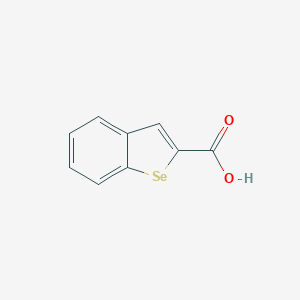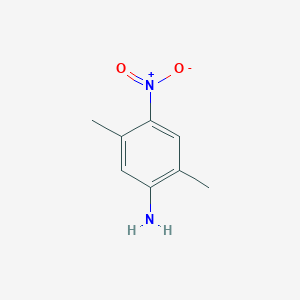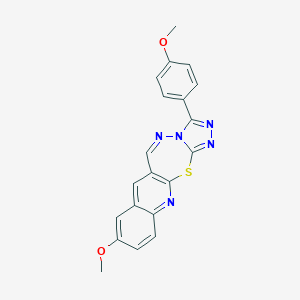
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, also known as MTMQ, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. In addition, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity, which makes it useful for studying various biological processes. Another advantage is its relatively low toxicity, which makes it safe for use in lab experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline. One direction is to study its potential as a treatment for cancer and other diseases. Another direction is to study its potential as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline involves several steps, including the condensation of 2-aminobenzimidazole with 2-mercapto-5-methyl-1,3,4-thiadiazole to form the intermediate 2-[2-(5-methyl-1,3,4-thiadiazol-2-yl)benzimidazol-1-yl]thioacetic acid. This intermediate is then reacted with 4-methoxyphenyl hydrazine and triethyl orthoformate to produce 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline. The synthesis of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has been studied as a potential treatment for cancer, bacterial infections, and inflammatory diseases. In agriculture, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been studied as a potential pesticide due to its insecticidal and fungicidal properties.
Propiedades
Número CAS |
136633-19-7 |
|---|---|
Nombre del producto |
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline |
Fórmula molecular |
C20H15N5O2S |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
14-methoxy-6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene |
InChI |
InChI=1S/C20H15N5O2S/c1-26-15-5-3-12(4-6-15)18-23-24-20-25(18)21-11-14-9-13-10-16(27-2)7-8-17(13)22-19(14)28-20/h3-11H,1-2H3 |
Clave InChI |
VUPFMIONBONZSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetic acid](/img/structure/B186533.png)

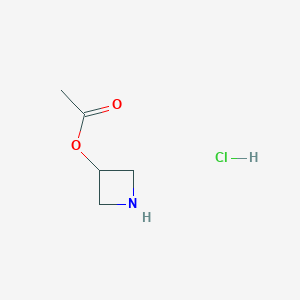
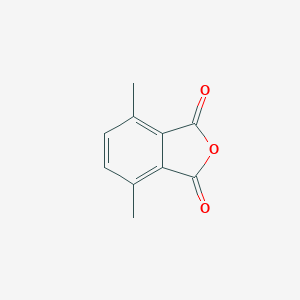

![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
